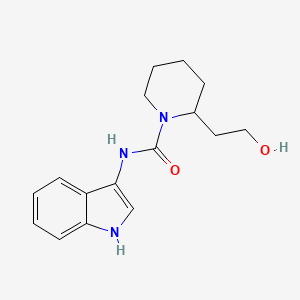

2-(2-羟乙基)-N-(1H-吲哚-3-基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine carboxamide derivatives can involve various strategies, including the use of Lewis basic catalysts for the hydrosilylation of N-aryl imines, as described in the first paper. The paper reports the development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective catalysts, achieving high yields and enantioselectivities for a broad range of substrates . This methodology could potentially be adapted for the synthesis of "2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine carboxamide derivatives can be elucidated using various spectroscopic techniques, such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), as demonstrated in the sixth paper . Additionally, the crystal structure can be determined by X-ray diffraction, and theoretical calculations such as density functional theory (DFT) can be used to predict and compare molecular structures .

Chemical Reactions Analysis

Piperidine carboxamide derivatives can undergo a variety of chemical reactions. For instance, the third paper discusses the acid-catalyzed ring opening in related compounds, leading to the formation of new substituted dibenzoxanthenes, diarylmethanes, and calixarenes . These reactions showcase the reactivity of the piperidine carboxamide framework under acidic conditions and could provide insights into the chemical behavior of "2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide" under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamide derivatives are influenced by their molecular structure. The fifth paper explores how the introduction of fluorine atoms into the side chains of N-alkyl-piperidine-2-carboxamides affects their basicity, lipophilicity, aqueous solubility, and rates of oxidative degradation . These findings suggest that modifications to the piperidine carboxamide core can significantly alter the compound's properties, which is relevant for the design of new drugs with desirable pharmacokinetic and pharmacodynamic profiles.

科学研究应用

化学官能团的优化

Khurana 等人 (2014 年) 的研究重点是优化吲哚-2-甲酰胺的化学官能团,包括与“2-(2-羟乙基)-N-(1H-吲哚-3-基)哌啶-1-甲酰胺”在结构上相关的化合物,以改善它们对大麻素 1 型受体 (CB1) 的变构调节。这项研究揭示了变构调节所必需的关键结构要求,突出了此类化合物在大麻素 1 型受体治疗应用中的潜力 (Khurana 等人,2014 年)。

合成和作为潜在抗精神病剂的评估

Norman 等人 (1996 年) 评估了 1192U90 的杂环类似物,其与“2-(2-羟乙基)-N-(1H-吲哚-3-基)哌啶-1-甲酰胺”的核心结构相似,作为潜在的抗精神病剂。对这些类似物对多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体的亲和力进行了评估,证明了它们在开发新型抗精神病药物中的潜在用途 (Norman 等人,1996 年)。

路易斯碱催化剂的开发

Wang 等人 (2006 年) 探索了开发衍生自 l-哌嗪-2-羧酸的 N-甲酰胺作为用于 N-芳基亚胺氢硅烷化的具有高对映选择性的路易斯碱催化剂。这项研究说明了哌嗪衍生物在催化中的化学多功能性,为它们在不对称合成工艺中的使用开辟了道路 (Wang 等人,2006 年)。

可溶性环氧化物水解酶抑制剂的发现

Thalji 等人 (2013 年) 发现了 1-(1,3,5-三嗪-基)哌啶-4-甲酰胺作为可溶性环氧化物水解酶的抑制剂,可溶性环氧化物水解酶是一种参与各种生理过程的关键酶。该研究强调了三嗪杂环和苯基取代在增强化合物药理学特性中的重要性,证明了基于该支架开发新的治疗剂的潜力 (Thalji 等人,2013 年)。

属性

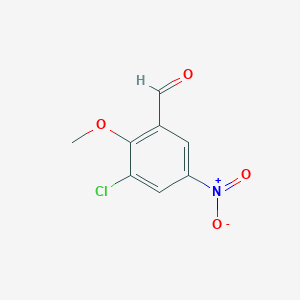

IUPAC Name |

2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-10-8-12-5-3-4-9-19(12)16(21)18-15-11-17-14-7-2-1-6-13(14)15/h1-2,6-7,11-12,17,20H,3-5,8-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPXGTWCSCZHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)